molecular formula C20H20N6O3 B3008048 (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 1351618-07-9

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Cat. No.: B3008048
CAS No.: 1351618-07-9
M. Wt: 392.419
InChI Key: ZJTPNQDUMPHCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a pyridazine ring, a piperazine ring, and a dihydrobenzo[b][1,4]dioxin ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a core component of many natural products and commercially available drugs .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of multiple heterocyclic rings, including an imidazole ring, a pyridazine ring, a piperazine ring, and a dihydrobenzo[b][1,4]dioxin ring . These rings are connected in a specific arrangement, contributing to the overall complexity of the molecule.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of new pyridine derivatives, including a range of compounds with a similar structural framework, has demonstrated variable and modest antimicrobial activity against bacteria and fungi. These compounds are synthesized through a series of chemical reactions, and their structures have been established using spectral and elemental analysis (Patel, Agravat, & Shaikh, 2011).

Antioxidant and Antimicrobial Properties

Another study focused on the synthesis of derivatives evaluated for antioxidant and antimicrobial activities. This research provides insights into the quantitative structure-activity relationships and molecular docking investigations, showing a high correlation between predicted activities and actual inhibitory activities as measured by antioxidant activity. The study emphasizes the potential of these compounds for further development as therapeutic agents (Bassyouni et al., 2012).

Analgesic and Anti-inflammatory Agents

Research on the synthesis of Mannich Bases of Arylpyridazinones has shown promising analgesic and anti-inflammatory activities, with one compound in particular demonstrating more potent analgesic activity than acetylsalicyclic acid in specific tests. This study contributes to the understanding of the structure-activity relationship within this series of compounds (Gökçe et al., 2005).

Structural Exploration and Antiproliferative Activity

The structural characterization and antiproliferative evaluation of a novel compound with a similar structural motif highlight its potential therapeutic applications. This compound's molecular structure is analyzed in detail, including its crystalline form and intermolecular interactions, providing a foundation for further exploration of its biological activities (Prasad et al., 2018).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of imidazole-containing compounds . Additionally, the development of more efficient synthetic routes for this and similar compounds could be a focus of future research.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c27-20(17-13-28-15-3-1-2-4-16(15)29-17)25-11-9-24(10-12-25)18-5-6-19(23-22-18)26-8-7-21-14-26/h1-8,14,17H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTPNQDUMPHCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.